
2,4-Dichloro-5,7-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5,7-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethylquinoline typically involves the chlorination of 2,4-dimethylquinoline. One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
2,4-Dichloro-5,7-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development, particularly for antimalarial and anticancer therapies.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar reactivity but different substitution patterns.
2,4-Dimethylquinoline: Lacks the chlorine atoms, resulting in different chemical and biological properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness: 2,4-Dichloro-5,7-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C11H9Cl2N |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,4-dichloro-5,7-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(12)5-10(13)14-9(11)4-6/h3-5H,1-2H3 |
Clé InChI |
WCBRZKURKFESLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)


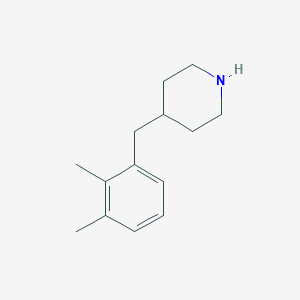


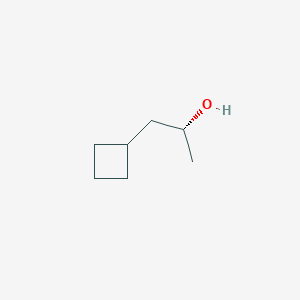
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

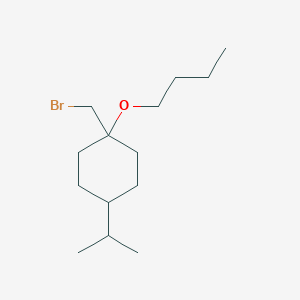

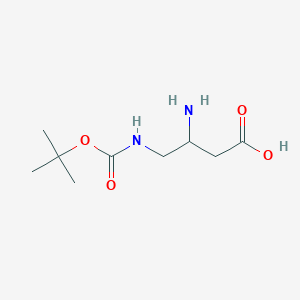
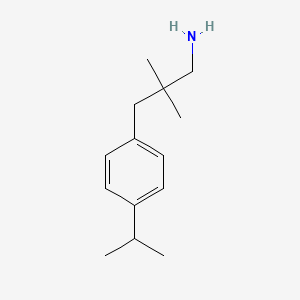
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
